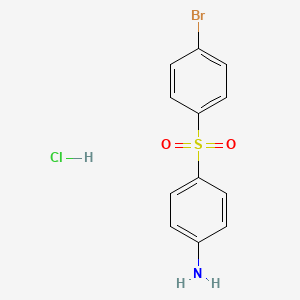

4-(4-Bromobenzenesulfonyl)aniline hydrochloride

描述

属性

IUPAC Name |

4-(4-bromophenyl)sulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFBWCQEOGZIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process Details:

- Starting Material: 2,6-dialkylaniline hydrohalides or aniline hydrochlorides.

- Brominating Agent: Molecular bromine (Br2).

- Solvents: Inert, water-immiscible organic solvents such as cyclohexane or 1,2-dichloroethane.

- Temperature Range: From -20°C to +150°C, preferably -5°C to +100°C.

- Atmospheric Pressure: The reaction is conveniently carried out under atmospheric pressure.

Example Procedure:

- Bromine is added dropwise to a suspension of 2,6-diisopropylaniline hydrochloride in 1,2-dichloroethane at 0°C over 1 hour.

- The mixture is stirred for an additional hour at 0°C.

- The solid product is filtered, washed with solvent, and dried under vacuum at 40°C.

- This yields 4-bromo-2,6-diisopropylaniline hydrobromide in approximately 97% yield with high purity.

Alternatively, cyclohexane can be used as the solvent at 70°C with similar yields (up to 99.9%) and purity (~98.7%).

| Parameter | Conditions | Outcome |

|---|---|---|

| Brominating agent | Br2 (molecular bromine) | Selective bromination at 4-position |

| Solvent | 1,2-dichloroethane or cyclohexane | Inert, water-immiscible |

| Temperature | 0°C to 70°C | Optimal for selectivity and yield |

| Reaction time | 1-2 hours | Complete bromination |

| Yield | 97-99.9% | High purity crystalline hydrobromide |

This method is advantageous because bromination of aniline hydrohalides in inert solvents leads to higher selectivity and easier isolation of products compared to free aniline bases or acidic media such as acetic acid.

Sulfonylation to Form the Benzenesulfonyl Group

The sulfonylation step involves attaching the benzenesulfonyl moiety to the aniline nitrogen. This is typically achieved by reacting the 4-bromoaniline intermediate with a suitable sulfonyl chloride derivative under controlled conditions.

Typical Sulfonylation Conditions:

- Reagents: 4-bromobenzenesulfonyl chloride.

- Base: A mild base such as pyridine or triethylamine to scavenge HCl formed.

- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran.

- Temperature: Usually at 0°C to room temperature to control reaction rate and avoid side reactions.

- Reaction Time: 1-4 hours depending on scale and reagent concentration.

The reaction yields 4-(4-bromobenzenesulfonyl)aniline, which is then converted to its hydrochloride salt.

Formation of Hydrochloride Salt

To improve stability, solubility, and crystallinity, the free base 4-(4-bromobenzenesulfonyl)aniline is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- Procedure: Bubble dry HCl gas through a solution of the free base or add concentrated HCl dropwise.

- Isolation: The hydrochloride salt precipitates as a crystalline solid.

- Drying: The solid is filtered and dried under vacuum at moderate temperatures (around 40°C).

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Bromination | Br2, aniline hydrochloride, cyclohexane or 1,2-dichloroethane, 0-70°C | Introduce bromine at 4-position | 4-bromoaniline hydrobromide salt with high yield and purity |

| 2. Sulfonylation | 4-bromobenzenesulfonyl chloride, base (pyridine), DCM, 0°C to RT | Attach benzenesulfonyl group | 4-(4-bromobenzenesulfonyl)aniline free base |

| 3. Salt Formation | HCl gas or aqueous HCl, ethanol or ethyl acetate | Convert to hydrochloride salt | This compound crystalline salt |

Research Findings and Notes

- The use of aniline hydrohalides for bromination significantly improves regioselectivity and yield compared to free anilines.

- Inert, water-immiscible solvents facilitate easier product isolation and reduce side reactions.

- Temperature control is critical to avoid polybromination or decomposition.

- The hydrochloride salt form enhances compound stability and handling.

- The process is scalable and can be performed under atmospheric pressure, making it suitable for industrial applications.

化学反应分析

4-(4-Bromobenzenesulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The aniline moiety can undergo oxidation to form corresponding nitro or nitroso derivatives. Reagents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.

Reduction Reactions: The compound can be reduced to form corresponding amine derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Biochemical Research

Enzyme Inhibition Studies

- The compound is frequently utilized in enzyme inhibition studies due to its ability to interact with active sites of enzymes. For instance, it has been investigated for its inhibitory effects on various proteases and kinases, which are crucial in cellular signaling and regulation.

Proteomics Research

- In proteomics, 4-(4-Bromobenzenesulfonyl)aniline hydrochloride serves as a biochemical tool for studying protein interactions. Its sulfonyl group facilitates the formation of covalent bonds with amino acid residues in proteins, allowing researchers to probe protein structure and function .

Medicinal Chemistry

Drug Development

- The compound's structural features make it a candidate for drug development, particularly as a lead compound in the synthesis of new therapeutic agents targeting specific diseases. Its sulfonamide moiety is known for antibacterial properties, which can be harnessed in developing new antibiotics.

Synthesis of Sulfonamide Derivatives

- This compound is also used as a precursor in the synthesis of various sulfonamide derivatives. These derivatives have applications in treating conditions such as hypertension and bacterial infections due to their pharmacological properties .

Synthetic Applications

Reagent in Organic Synthesis

- The compound acts as an important reagent in organic synthesis, particularly in the formation of sulfonamides through nucleophilic substitution reactions. It can be used to introduce the sulfonamide functional group into various organic molecules, facilitating the design of complex chemical structures .

Activation Agent

- It serves as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, which are essential components in molecular biology for applications such as gene synthesis and RNA interference studies .

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific serine protease, leading to insights into its mechanism of action and potential therapeutic applications.

- Protein Interaction : Research utilizing this compound revealed its ability to form stable complexes with target proteins, aiding in the elucidation of protein-ligand interactions crucial for drug design .

- Synthesis of Antibacterial Agents : A synthetic route involving this compound resulted in novel sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria .

作用机制

The mechanism of action of 4-(4-Bromobenzenesulfonyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group is particularly reactive, allowing the compound to act as an electrophile in various biochemical pathways.

相似化合物的比较

4-[(4-Bromophenyl)sulfanyl]aniline Hydrochloride

Key Differences :

- Substituent : The sulfanyl (-S-) group replaces the sulfonyl (-SO₂-) group in the target compound.

- Reactivity : Sulfonyl groups enhance electrophilicity and stability, whereas sulfanyl groups may participate in redox reactions.

4-(Trifluoromethyl)aniline Hydrochloride

Key Differences :

- Substituent : A trifluoromethyl (-CF₃) group replaces the bromobenzenesulfonyl (-BrC₆H₄SO₂-) group.

- Molecular Weight : 197.585 g/mol (vs. higher for the target compound due to bromine and sulfonyl groups) .

- Polarity : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the NH₂ group compared to sulfonyl derivatives.

Fuchsine (4-[(4-Aminophenyl)-(4-Imino-1-cyclohexa-2,5-dienylidene)methyl]aniline Hydrochloride)

Key Differences :

- Structure : A triarylmethane dye with a conjugated system, unlike the simpler aryl sulfonyl structure of the target compound.

- Functionality: Contains imino and methylene groups, enabling strong light absorption for dye applications.

4-(Benzyloxy)aniline Hydrochloride

Key Differences :

- Substituent : A benzyloxy (-OCH₂C₆H₅) group replaces the sulfonyl moiety.

- Electronic Effects : The ether group is electron-donating, reducing NH₂ acidity compared to sulfonyl or trifluoromethyl analogs.

Data Table: Comparative Properties

Key Research Findings

- Electronic Effects : Sulfonyl and trifluoromethyl groups enhance NH₂ acidity, making these compounds reactive in coupling reactions (e.g., amide bond formation) .

- Stability : Bromobenzenesulfonyl derivatives are thermally stable, suitable for high-temperature reactions, whereas benzyloxy analogs may degrade under harsh conditions .

- Biological Activity : Trifluoromethyl anilines show higher bioactivity in herbicides compared to sulfonyl derivatives, attributed to fluorine’s electronegativity .

生物活性

4-(4-Bromobenzenesulfonyl)aniline hydrochloride is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromobenzenesulfonyl group attached to an aniline moiety, exhibits various pharmacological properties that merit detailed exploration.

- Chemical Formula : C12H11BrClNO2S

- Molecular Weight : 324.64 g/mol

- CAS Number : 1172364-06-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known to inhibit various enzymes, particularly those involved in bacterial metabolism and proliferation. Similar compounds have demonstrated antimicrobial activity by disrupting folic acid synthesis in bacteria, which is crucial for their growth and replication .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. They are effective against a range of drug-resistant bacteria, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against leukemia cell lines, demonstrating cytotoxic effects that may be mediated through apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Detailed Research Findings

- Antimicrobial Efficacy : A study focusing on sulfonamide derivatives highlighted the compound's ability to inhibit bacterial growth by targeting enzymes involved in folate synthesis. The presence of the bromine atom enhances its lipophilicity, improving membrane penetration and bioavailability .

- Cytotoxic Effects : In vitro assays revealed that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines, including HL-60 and other leukemia-derived cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .

- Molecular Interactions : The compound has been shown to bind effectively to proteins involved in cellular signaling pathways, potentially altering gene expression related to stress responses and metabolic processes. These interactions suggest a multifaceted mechanism of action that could be exploited for therapeutic purposes .

常见问题

Q. What are the common synthetic routes for 4-(4-bromobenzenesulfonyl)aniline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation of 4-bromobenzene followed by coupling with aniline derivatives. A multi-step approach is recommended:

Sulfonation : React 4-bromobenzene with chlorosulfonic acid to form 4-bromobenzenesulfonyl chloride .

Coupling : Combine the sulfonyl chloride with aniline in a basic aqueous medium (e.g., NaHCO₃) to form the sulfonamide intermediate.

Hydrochloride Formation : Treat the freebase with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Optimization Tips :

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group resonance .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for research use) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Br to confirm the hydrochloride salt formation .

- FT-IR : Look for sulfonyl S=O stretches (1350–1150 cm⁻¹) and NH₃⁺ vibrations (2500–3000 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the sulfonyl group .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical evaluation due to potential skin corrosion .

Advanced Research Questions

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies by dissolving the compound in buffers (pH 1–12) and analyzing via HPLC over 24–72 hours. The compound is prone to hydrolysis under alkaline conditions (pH > 9), leading to sulfonate byproducts .

- Thermal Stability : Conduct TGA/DSC analysis. Decomposition typically occurs above 200°C, but prolonged exposure to >40°C in solution may degrade the sulfonamide bond .

Recommendation : Use acidic buffers (pH 4–6) for biological assays and avoid autoclaving .

Q. How can researchers resolve contradictory solubility data reported for this compound?

Methodological Answer: Contradictions often arise from solvent polarity and salt form variations. Follow this protocol:

Solvent Screening : Test solubility in DMSO, ethanol, water, and phosphate buffers. Note that the hydrochloride salt is more water-soluble than the freebase .

Sonication : Use ultrasonic baths to ensure complete dissolution in polar aprotic solvents (e.g., DMSO) .

Quantitative Analysis : Measure solubility via UV-Vis spectroscopy at λmax ~270 nm, referencing a calibration curve .

Example : One study reported 25 mg/mL in DMSO, while another noted limited water solubility (<5 mg/mL). This discrepancy reflects differences in salt dissociation .

Q. What methodologies are suitable for evaluating the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

Q. How can this compound be utilized in synthesizing complex heterocycles or pharmaceutical intermediates?

Methodological Answer: The bromine and sulfonamide groups enable diverse reactivity:

- Buchwald-Hartwig Coupling : React with aryl boronic acids to form biaryl derivatives, useful in kinase inhibitor synthesis .

- Nucleophilic Substitution : Replace the bromine with amines or thiols under Pd catalysis .

- Salt Metathesis : Convert the hydrochloride to other salts (e.g., mesylate) for improved crystallinity in X-ray studies .

Case Study : A similar sulfonamide intermediate was used in synthesizing Pacritinib analogs via olefin metathesis (13% yield optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。